6-Chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-4-18-8-7-10(2)16(3)13(17)11-5-6-12(14)15-9-11/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBFOZUIAWWFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)N(C)C(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-(4-ethylsulfanylbutan-2-yl)-N-methylpyridine-3-carboxamide is a chemical compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a pyridine ring, a chloro substituent, and a carboxamide group, which may contribute to its interaction with various biological targets.
- Molecular Formula : C13H19ClN2OS
- Molecular Weight : 286.82 g/mol
- CAS Number : 1436167-45-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro group and the ethylsulfanyl side chain may enhance its binding affinity and selectivity towards biological targets. Preliminary studies suggest that it may modulate pathways involved in cell signaling, potentially influencing processes such as apoptosis and cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
| Study | Compound | Target | Result |
|---|---|---|---|
| Compound 4a | c-Met Kinase | IC50 = 0.27 µM | |
| Related Compounds | Renal Cancer Cell Lines | IC50 = 6.97 µM |
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing the biological activity of pyridine-based compounds. The following findings highlight key areas of interest:
-
Structure-Activity Relationship (SAR) :
- Modifications to the pyridine ring and side chains can significantly influence biological activity. The introduction of electron-withdrawing groups like chlorine enhances potency against certain targets.
- Computational Studies :
-
Pharmacokinetic Properties :
- ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for evaluating the drug-likeness of these compounds, ensuring they possess favorable pharmacokinetic profiles for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide
- Structure : Replaces the carboxamide group with a sulfonamide (-SO₂NH-) linker. The pyridin-4-ylmethyl substituent differs from the ethylsulfanylbutan-2-yl group in the target compound.
- Properties: Exhibits a monoclinic crystal structure (space group P2₁/c) with hydrogen-bonded C(7) chains along the [001] direction, stabilized by N–H···N interactions . Molecular weight: 283.73 g/mol; melting point: 492 K . Reported antimicrobial and tuberculostatic activities, attributed to the pyridine-sulfonamide framework .
6-Chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide
- Structure : Shares the 6-chloropyridine-3-carboxamide core but substitutes the N-methyl and ethylsulfanylbutan-2-yl groups with a morpholine-attached phenyl ring.
- Properties: Molecular formula: C₁₆H₁₆ClN₃O₂; CAS: 775308-22-0 .
- Key Difference: The aromatic morpholinophenyl group may increase metabolic stability but reduce conformational flexibility compared to the aliphatic ethylsulfanylbutan-2-yl chain in the target compound.
6-Chloro-N-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}pyridine-3-carboxamide
- Structure : Features a chalcone-like (α,β-unsaturated ketone) substituent on the phenyl ring attached to the carboxamide nitrogen.
- Synthesis: Prepared via condensation of 6-chloronicotinoyl chloride with 4-(3-phenylpropenoyl)aniline, followed by cyclization with urea in ethanolic NaOH to yield oxazine derivatives .
- Key Difference : The α,β-unsaturated ketone moiety enables conjugation-based reactivity, useful for further derivatization, unlike the inert ethylsulfanyl group in the target compound .
Structural and Functional Analysis
Table 1. Comparative Overview of Pyridine Derivatives
Key Observations:
Substituent Effects :
- Ethylsulfanylbutan-2-yl : Likely enhances lipophilicity and membrane permeability compared to polar sulfonamides or rigid morpholine derivatives.
- Chlorine at C6 : Common across all analogs; may contribute to electron-withdrawing effects, stabilizing the pyridine ring and influencing binding interactions.
Synthetic Accessibility : Carboxamide derivatives (e.g., target compound) are typically synthesized via acyl chloride intermediates, whereas sulfonamides require sulfonyl chloride precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
